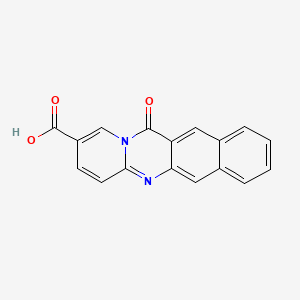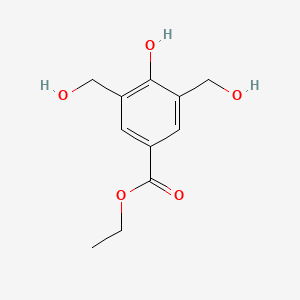
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- is an organic compound with the molecular formula C17H10N2O3. It is a member of the quinazoline family, known for its complex fused ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- can be achieved through several synthetic routes. One common method involves the reaction of benzoquinone with aminobenzoic anhydride under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate). The reaction mixture is stirred at room temperature for a specified period, followed by the addition of N,N-dimethylethylenediamine and further stirring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
12H-Benzo(g)pyrido(2,1-b)quinazoline-4-carboxylic acid, 12-oxo-: Another member of the quinazoline family with a similar structure but different functional group positioning.
Quinazoline-2,4-dione: A simpler quinazoline derivative with distinct chemical properties.
Uniqueness
12H-Benzo(g)pyrido(2,1-b)quinazoline-2-carboxylic acid, 12-oxo- is unique due to its specific fused ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
63127-03-7 |
|---|---|
Fórmula molecular |
C17H10N2O3 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C17H10N2O3/c20-16-13-7-10-3-1-2-4-11(10)8-14(13)18-15-6-5-12(17(21)22)9-19(15)16/h1-9H,(H,21,22) |
Clave InChI |
IJWCTZFTYWGBBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N4C=C(C=CC4=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)









![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)

